Benzyltriethylammonium hydroxide

Catalog No.
S662263
CAS No.
1836-42-6
M.F
C13H23NO
M. Wt
209.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium hydroxide

CAS Number

1836-42-6

Product Name

Benzyltriethylammonium hydroxide

IUPAC Name

benzyl(triethyl)azanium hydroxide

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C13H22N.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H2/q+1;/p-1

InChI Key

FKPSBYZGRQJIMO-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[OH-]

Benzyltriethylammonium hydroxide (BTEAH) is a specialized quaternary ammonium salt that functions simultaneously as a strong organic base and a highly efficient phase-transfer catalyst (PTC) [1]. Supplied typically as an aqueous or methanolic solution, it features a lipophilic benzyltriethylammonium cation paired with a reactive hydroxide anion. This unique structural balance allows BTEAH to partition effectively between aqueous and organic phases, transporting the hydroxide ion across phase boundaries to accelerate biphasic reactions. In procurement and process chemistry, BTEAH is prioritized for its ability to drive base-catalyzed transformations—such as aldol condensations, Darzens reactions, and Williamson ether syntheses—under mild conditions without the need for excess harsh inorganic bases [1]. Its specific lipophilicity profile makes it a critical reagent for scaling up moisture-sensitive or base-sensitive organic syntheses where precise stoichiometric control of the hydroxide species is required.

Generic substitution of BTEAH with standard inorganic bases (like NaOH) combined with a halide PTC (like benzyltriethylammonium chloride, BTEAC) often fails in sensitive syntheses because the high concentration of aqueous hydroxide required to drive the in situ ion exchange frequently triggers destructive side reactions, such as ester hydrolysis or Cannizzaro condensations [1]. Furthermore, substituting BTEAH with other quaternary hydroxides alters phase-partitioning dynamics: benzyltrimethylammonium hydroxide (Triton B) lacks the lipophilicity required to efficiently extract hydroxide into highly non-polar solvents like dichloromethane, while tetrabutylammonium hydroxide (TBAH) is overly lipophilic and prone to forming stubborn emulsions that complicate downstream liquid-liquid separations [2]. Consequently, replacing BTEAH compromises reaction selectivity, extends workup times, and severely impacts overall process yield.

Superior Selectivity in Cross-Aldol Condensations vs. Inorganic Bases

In the synthesis of cross-aldol products, such as hydroxypivaldehyde from isobutyraldehyde and formaldehyde, BTEAH acts as both the base and the phase-transfer catalyst. Using pre-formed BTEAH at low catalyst loadings (0.5–10 mol%) achieves near-quantitative conversion and up to 100% selectivity for the target aldol product [1]. In contrast, traditional inorganic bases like NaOH promote competing Cannizzaro side reactions, significantly reducing the yield of the desired product [2].

Evidence DimensionReaction selectivity and yield
Target Compound DataUp to 100% selectivity; near-quantitative conversion at 0.5-10 mol% loading
Comparator Or BaselineNaOH (promotes Cannizzaro side reactions, lowering yield)
Quantified DifferenceElimination of Cannizzaro byproducts; near 100% selectivity
Conditions0.5-10 mol% catalyst loading, 40% aqueous solution, 18-25°C, 30-90 minutes

Procuring BTEAH eliminates the need for harsh inorganic bases, protecting sensitive substrates and simplifying downstream purification workflows.

Dramatic Rate Acceleration in Biphasic Nucleophilic Substitutions

BTEAH significantly accelerates biphasic reactions by transporting the hydroxide ion into the organic phase with reduced Coulombic binding energy. The binding energy for quaternary ammonium pairs is approximately 5.3 kcal/mol, compared to 11.4 kcal/mol for standard sodium salts [1]. This loose ion pairing enhances the nucleophilicity of the hydroxide, leading to reaction rate accelerations of 10 to 100 times compared to uncatalyzed biphasic processes in applications like Williamson ether synthesis and Darzens glycidic ester formation [1].

Evidence DimensionReaction rate acceleration and Coulombic binding energy
Target Compound Data~5.3 kcal/mol binding energy; 10-100x rate acceleration
Comparator Or BaselineSodium salts (11.4 kcal/mol binding energy); uncatalyzed processes (1x rate)
Quantified Difference~50% reduction in binding energy; 10-100x faster reaction kinetics
ConditionsBiphasic organic-aqueous reactions (e.g., Darzens condensation or ether synthesis)

Faster reaction kinetics translate directly to shorter batch cycle times and increased manufacturing throughput for industrial buyers.

Enhanced Organic Phase Partitioning vs. Benzyltrimethylammonium Hydroxide

The structural transition from trimethyl groups to triethyl groups significantly alters the catalyst's lipophilicity. Compared to benzyltrimethylammonium hydroxide (Triton B), BTEAH exhibits superior partitioning into non-polar organic solvents such as dichloromethane and chloroform [1]. This enhanced lipophilicity ensures a higher effective concentration of the active hydroxide species in the organic phase, which is critical for driving reactions involving highly non-polar electrophiles or for generating reactive intermediates like dichlorocarbene [1].

Evidence DimensionOrganic phase solubility and extraction efficiency
Target Compound DataHigh partitioning into non-polar solvents (DCM, chloroform) due to triethyl groups
Comparator Or BaselineBenzyltrimethylammonium hydroxide (Triton B; lower lipophilicity due to trimethyl groups)
Quantified DifferenceImproved lipophilicity enabling efficient reaction in highly non-polar media where Triton B stalls
ConditionsBiphasic solvent systems (e.g., DCM/water) for carbene generation

Selecting BTEAH over Triton B ensures reliable catalyst performance in highly non-polar solvent systems, preventing stalled reactions.

Reduced Emulsification During Aqueous Workup vs. Tetrabutylammonium Hydroxide

While tetrabutylammonium hydroxide (TBAH) is a highly effective PTC, its four bulky butyl chains render it highly surfactant-like, often leading to stubborn emulsions during liquid-liquid extraction and aqueous workup [1]. BTEAH, with its benzyl and triethyl groups, provides the necessary lipophilicity for phase transfer without crossing the threshold into severe emulsification. This balance allows for rapid and clean phase separation post-reaction, maintaining high yields and reducing processing time [1].

Evidence DimensionPhase separation efficiency during workup
Target Compound DataClean phase separation with minimal emulsion formation
Comparator Or BaselineTetrabutylammonium hydroxide (TBAH; prone to forming stubborn emulsions)
Quantified DifferenceSignificant reduction in phase separation time and avoidance of emulsion-breaking interventions
ConditionsLiquid-liquid biphasic extraction and post-reaction aqueous workup

Rapid phase separation reduces downstream processing bottlenecks and prevents product loss associated with unresolved emulsions.

Cross-Aldol Condensations for Specialty Intermediates

BTEAH is the optimal choice for synthesizing sensitive cross-aldol products, such as hydroxypivaldehyde, where the use of traditional inorganic bases like NaOH would lead to destructive Cannizzaro side reactions [1]. Its ability to provide near-quantitative selectivity at low catalyst loadings makes it highly suitable for manufacturing pharmaceutical and agrochemical intermediates.

Darzens Glycidic Ester Formation and Epoxidations

In reactions requiring the generation of reactive carbanions or phenoxides in non-polar media, such as the Darzens condensation to form epoxides, BTEAH excels [2]. By transporting the hydroxide ion into the organic phase with low Coulombic binding energy, it accelerates the deprotonation of alpha-halo esters, ensuring high yields (80-90%) under mild, biphasic conditions.

Dichlorocarbene Generation in Non-Polar Solvents

For the generation of dichlorocarbene from chloroform in biphasic systems (e.g., Hofmann carbylamine synthesis), BTEAH is preferred over less lipophilic catalysts like Triton B [3]. Its superior partitioning into non-polar solvents like dichloromethane ensures a high concentration of the active hydroxide species, driving the elimination reaction efficiently without the need for anhydrous conditions.

Base-Catalyzed Polymerizations and Resin Curing

BTEAH is utilized as a strong organic base catalyst in the synthesis of specialty polymers and the curing of epoxy resins [2]. Its balanced lipophilicity prevents the severe emulsification issues associated with TBAH, allowing for cleaner phase separations during the purification of polymer products and ensuring consistent material properties.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.177964357 Da

Monoisotopic Mass

209.177964357 Da

Heavy Atom Count

15

Other CAS

1836-42-6

Wikipedia

Benzyltriethylammonium_hydroxide

Dates

Last modified: 08-15-2023

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